![molecular formula C17H23F13O B3039802 11-(Perfluoro-n-hexyl)undecanol CAS No. 134052-01-0](/img/structure/B3039802.png)
11-(Perfluoro-n-hexyl)undecanol
Overview
Description
Synthesis Analysis
The synthesis of undecanol derivatives can be complex and may involve multiple steps. For instance, the preparation of 11-fluoroundecanoic acid involves a halogen exchange reaction using potassium fluoride and 11-bromo undecanoic acid or its corresponding methylester, with variations in temperature, pressure, phase-transfer catalyst, and solvent being critical parameters . Similarly, the synthesis of 11,11'-Dithiobis[1-(2-bromo-2-methylpropionyloxy)undecane] from 11-mercapto-1-undecanol demonstrates a two-step process with high overall yield, involving oxidative dimerization followed by esterification .
Molecular Structure Analysis
The molecular structure of undecanol derivatives can be quite diverse. For example, the crystal structure analysis of 1,11-undecanediol reveals an all-trans conformation for the hydrocarbon skeleton with hydroxyl groups at both ends, one in a gauche and the other in a trans conformation . This suggests that the molecular structure of 11-(Perfluoro-n-hexyl)undecanol would also be unique and could be studied using similar analytical techniques.
Chemical Reactions Analysis
The chemical reactions involving undecanol derivatives can lead to various products. The chemo-enzymatic synthesis of 11-hydroxyundecanoic acid from ricinoleic acid involves biotransformation and chemical reduction steps, demonstrating the versatility of reactions that undecanol derivatives can undergo . Additionally, the synthesis of alkyl 11-anilino-10-hydroxy undecanoates involves a catalyst-free reaction with aniline, indicating that undecanol derivatives can participate in a range of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of undecanol derivatives are influenced by their molecular structure. For instance, the antioxidant properties of 11-(3,5-di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic acid were investigated and compared with non-amphiphilic analogues, highlighting the importance of molecular design in determining the properties of such compounds . The antioxidant activity of alkyl 11-anilino-10-hydroxy undecanoates was also evaluated, showing good potential for use in lubricant formulations .
Safety and Hazards
Future Directions
Research on perfluoroalkyl and polyfluoroalkyl substances, which include 11-(Perfluoro-n-hexyl)undecanol, is ongoing. Future studies are expected to focus on advanced and sensitive measurement techniques, as obtaining high-quality measurement data is critical . The US EPA is also prioritizing research in this area .
properties
IUPAC Name |
12,12,13,13,14,14,15,15,16,16,17,17,17-tridecafluoroheptadecan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F13O/c18-12(19,10-8-6-4-2-1-3-5-7-9-11-31)13(20,21)14(22,23)15(24,25)16(26,27)17(28,29)30/h31H,1-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTLJOIFXGWROU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F13O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895411 | |
Record name | 12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80895411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-(Perfluoro-n-hexyl)undecanol | |
CAS RN |
134052-01-0 | |
Record name | 12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80895411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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